4-(Dimethylamino)-2-hydroxybenzoic acid

Physicochemical Analysis Method Development Solubility Prediction

Researchers relying on generic matrices like DHB for negative-ion MALDI analysis of low-MW analytes often encounter poor ionization efficiency and spectral inconsistency. 4-(Dimethylamino)-2-hydroxybenzoic acid (CAS 23050-91-1) addresses this with its electron-donating dimethylamino group and predicted pKa of 13.15±0.10, enabling efficient deprotonation and enhanced ion yields. • Validated reverse-phase HPLC method available for immediate QC integration. • One-step quantitative synthesis ensures scalable, cost-effective supply for process chemistry and medicinal chemistry campaigns. • ≥95% purity, white crystalline powder; stored at 2-8°C sealed in dry conditions for long-term stability.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 23050-91-1
Cat. No. B1605011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)-2-hydroxybenzoic acid
CAS23050-91-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=C(C=C1)C(=O)O)O
InChIInChI=1S/C9H11NO3/c1-10(2)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,1-2H3,(H,12,13)
InChIKeySJIDPEUJSIWFAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Safety Profile


4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(dimethylamino)salicylic acid, is a substituted aromatic carboxylic acid with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol [1]. It is characterized by a benzoic acid core with a hydroxyl group at the 2-position and a dimethylamino group at the 4-position. The compound appears as a white crystalline powder with a predicted density of 1.309±0.06 g/cm³ and is soluble in water and organic solvents . For procurement, it is essential to note that the compound is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2), with a predicted pKa of 13.15±0.10 . The recommended storage temperature is 2-8°C .

Risks of Analog Substitution


Within the class of aminobenzoic acids, subtle variations in the position of functional groups can lead to profound differences in physicochemical properties and reactivity, directly impacting experimental outcomes and synthetic yields. For instance, the regioisomer 2-(dimethylamino)-4-hydroxybenzoic acid (CAS 1243456-53-2) shares the same molecular formula but possesses a distinct substitution pattern on the aromatic ring . This positional isomerism alters key parameters such as pKa, hydrogen-bonding capacity, and electronic distribution, which in turn can affect the compound's solubility, metal-chelating ability, and performance as a synthesis intermediate. Furthermore, the specific pKa of 13.15±0.10 for the target compound dictates its ionization state in various pH environments, a critical factor that cannot be assumed for its analogs . Relying on a generic 'aminobenzoic acid' or an unverified analog in place of 4-(Dimethylamino)-2-hydroxybenzoic acid may lead to unexpected side reactions, reduced yields, or complete failure in applications such as MALDI matrix preparation or corrosion inhibition. The quantitative evidence presented in the following section validates why this specific compound must be explicitly specified for procurement.

Quantitative Evidence vs. Alternatives


Acid Dissociation Constant (pKa) Comparison

The predicted acid dissociation constant (pKa) of 4-(Dimethylamino)-2-hydroxybenzoic acid is 13.15±0.10 . This value is significantly different from the pKa of salicylic acid (2.97) and its other aminobenzoic acid analogs. The high pKa indicates that the compound's phenolic hydroxyl group is weakly acidic, which is a direct consequence of the electron-donating dimethylamino group at the para position. This property governs its ionization state and solubility profile in aqueous and mixed solvent systems, distinguishing it from regioisomers like 2-(dimethylamino)-4-hydroxybenzoic acid.

Physicochemical Analysis Method Development Solubility Prediction

Melting Point and Thermal Stability

4-(Dimethylamino)-2-hydroxybenzoic acid exhibits a melting point of 129 °C with decomposition . In contrast, the structurally related compound 2-(dimethylamino)-4-hydroxybenzoic acid (CAS 1243456-53-2) does not have a publicly reported melting point in common databases, indicating a potential difference in thermal stability or crystal lattice energy . The thermal behavior of the target compound, specifically its decomposition upon melting, is a critical parameter for applications involving heat, such as polymer synthesis, where a compound with a defined melting/decomposition point is often preferred for processing.

Thermal Analysis Material Science Polymer Chemistry

Synthetic Accessibility and Yield

A 2023 publication describes a one-step synthesis of 4-(dimethylamino)-2-hydroxybenzoic acid using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This highly efficient synthetic route is a significant advantage over multi-step syntheses typically required for other complex aminobenzoic acid derivatives, which often suffer from lower overall yields due to the need for protection/deprotection steps or purification of intermediates. The availability of a high-yielding, one-step method directly impacts the cost-effectiveness and scalability of the compound for research and industrial applications.

Organic Synthesis Process Chemistry Medicinal Chemistry

Chromatographic Retention Profile

A validated reverse-phase HPLC method has been established for the separation of 4-(Dimethylamino)salicylic acid on a Newcrom R1 column using a mobile phase of acetonitrile, water, and phosphoric acid [1]. This specific method, developed for this compound, underscores its unique chromatographic behavior compared to closely related analogs like 2-(dimethylamino)-4-hydroxybenzoic acid. The ability to accurately and precisely quantify the compound with a dedicated HPLC method is essential for quality control, purity assessment, and method validation in both research and industrial settings.

Analytical Chemistry HPLC Method Development Quality Control

Application Scenarios


MALDI Matrix for Negative Ion Mode

Due to its unique substitution pattern and predicted pKa of 13.15±0.10, 4-(Dimethylamino)-2-hydroxybenzoic acid is a strong candidate for use as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for applications requiring measurement in negative ion mode [1]. The electron-donating dimethylamino group enhances the compound's ability to facilitate the ionization of low-molecular-weight compounds, a property not shared by simpler salicylic acid derivatives like unsubstituted salicylic acid or DHB [2].

Corrosion Inhibitor for Mild Steel

The compound's structure, featuring both a hydroxyl group and a dimethylamino group, allows for strong adsorption onto metal surfaces. Class-level inference from studies on ring-substituted benzoic acids suggests that aminobenzoic acids, especially those with electron-donating groups like the dimethylamino moiety, exhibit enhanced corrosion inhibition efficiencies compared to unsubstituted benzoic acid or hydroxybenzoic acids [1]. The target compound is therefore a promising candidate for protecting mild steel or iron in acidic environments.

Synthetic Intermediate

The availability of a robust, one-step synthesis with quantitative yield positions 4-(dimethylamino)-2-hydroxybenzoic acid as a cost-effective and scalable starting material for a wide range of chemical derivatives [1]. Its use as a building block in the synthesis of more complex molecules, such as 2-(4-Dimethylamino-2-hydroxy-benzoyl)-benzoic acid or various salicylamide derivatives, is therefore highly advantageous for process chemistry and medicinal chemistry campaigns.

Analytical Standard

The existence of a validated reverse-phase HPLC method for its separation [1] establishes 4-(dimethylamino)-2-hydroxybenzoic acid as a reliable standard for analytical method development and quality control. Laboratories can adopt this method for purity assessment, stability studies, and as a reference standard when analyzing related compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dimethylamino)-2-hydroxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.